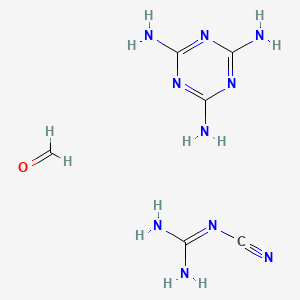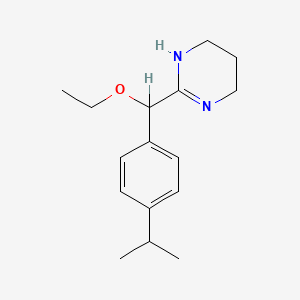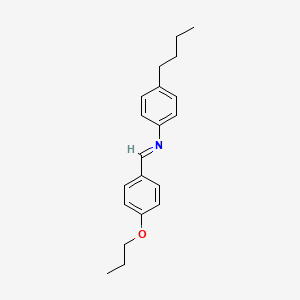![molecular formula C20H13N B14683082 5-Methyldibenzo[j,lmn]phenanthridine CAS No. 34440-84-1](/img/structure/B14683082.png)
5-Methyldibenzo[j,lmn]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyldibenzo[j,lmn]phenanthridine is a nitrogen-containing heterocyclic compound. It belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldibenzo[j,lmn]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another approach is the palladium-catalyzed ring-opening coupling of azabicyclic alkene with o-iodobenzoates, followed by tandem cyclization . These methods provide efficient and high-yielding routes to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Homogeneous gold catalysis has also been employed for the rapid assembly of benzo[c]phenanthridine derivatives, which can be adapted for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyldibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or gold .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenanthridines. These products have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
5-Methyldibenzo[j,lmn]phenanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits anticancer activity against various tumor cell lines, including HeLa and SW-480.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Methyldibenzo[j,lmn]phenanthridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyldibenzo[j,lmn]phenanthridine include:
Phenanthridine: A parent compound with similar structural features and biological activities.
Benzo[c]phenanthridine: Another derivative with notable anticancer properties.
Acridine: An isomer of phenanthridine with distinct applications in DNA-binding and fluorescent dyes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent anticancer activity make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
34440-84-1 |
|---|---|
Fórmula molecular |
C20H13N |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
10-methyl-11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H13N/c1-12-17-11-14-5-2-3-7-15(14)16-10-9-13-6-4-8-18(21-12)19(13)20(16)17/h2-11H,1H3 |
Clave InChI |
UXYMNEAYBFLHEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



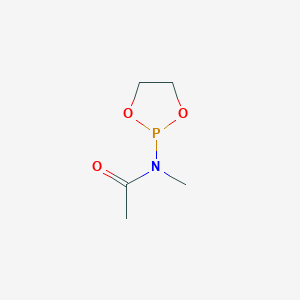


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
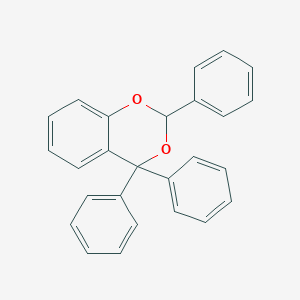
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

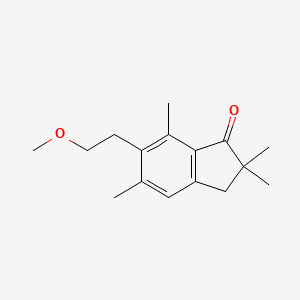
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
